Glycyl-tyrosyl-lysine
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Overview
Description
Gly-Tyr-Lys is an oligopeptide.
Scientific Research Applications
DNA Binding and Intercalation
A novel diacridine linked by a flexible peptide chain including glycyl-tyrosyl-lysine has been synthesized, showing enhanced DNA binding through intercalation. This demonstrates the potential of this compound in DNA-binding applications (Kelly, Mack, Martin, & Wakelin, 2009).
Enzymatic Crosslinking and Hybrid Fibers
This compound has been used in the synthesis of poly(L-lysine)s, functioning as a substrate for tyrosinase, enabling enzymatic crosslinking. This process contributed to the creation of bio-inspired hybrid fibers with enhanced mechanical strength (Tonegawa et al., 2004).
Collagen Synthesis Stimulation
Studies have shown that this compound-based compounds can stimulate collagen synthesis in fibroblast cultures. This finding is significant for understanding wound healing and tissue repair processes (Maquart et al., 1988).
Photochemical Reactions with Polyuridylic Acid
Research into the photochemical addition of amino acids and peptides, including this compound, to polyuridylic acid, has been conducted. This demonstrates the potential reactivity of these peptides in specific photochemical conditions (Shetlar et al., 1984).
Protease Reactivity
Studies on the hydrolysis of peptides containing glycine and tyrosine, such as this compound, by proteolytic enzymes like α-chymotrypsin, have been conducted. These studies are significant for understanding peptide degradation and enzyme specificity (Yoshida, Yamamoto, & Izumiya, 1968).
Radioactive Labeling in Medical Imaging
This compound has been studied for its potential in reducing renal radioactivity levels in radiolabeled antibody fragments, suggesting its utility in medical imaging and diagnostics (Akizawa et al., 2013).
pH-Dependent Reactivity in Enzymatic Hydrolysis
Research into the pH-dependent reactivity of this compound in carboxypeptidase A-catalyzed hydrolysis has been conducted, shedding light on the enzyme-substrate interactions under varying pH conditions (Wu et al., 2011).
Properties
CAS No. |
91290-35-6 |
---|---|
Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H26N4O5/c18-8-2-1-3-13(17(25)26)21-16(24)14(20-15(23)10-19)9-11-4-6-12(22)7-5-11/h4-7,13-14,22H,1-3,8-10,18-19H2,(H,20,23)(H,21,24)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
PNUFMLXHOLFRLD-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |
sequence |
GYK |
Synonyms |
Gly-Tyr-Lys glycyl-tyrosyl-lysine GYK tripeptide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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